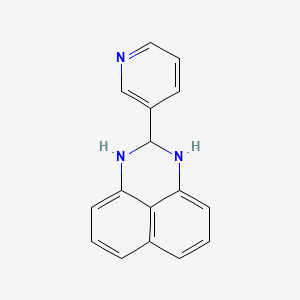
3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate: is a chemical compound with the following IUPAC name: 5,6-Dimethoxy-2-methyl-3-(3-sulfonatopropyl)benzothiazol-3-ium . Let’s break down its structure:
Structure:[CH3SO3]-C3H6N2O2S
This compound belongs to the class of benzothiazolium salts and contains both benzothiazole and sulfonate functional groups. It has interesting properties due to its aromatic ring system and charged sulfonate moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-methylbenzothiazole with formaldehyde and dimethylamine, followed by methylation of the resulting intermediate. The sulfonation step introduces the sulfonate group.
Reaction Conditions:Step 1: Condensation of 2-methylbenzothiazole with formaldehyde and dimethylamine.
Step 2: Methylation of the intermediate using methyl iodide.
Step 3: Sulfonation with sulfuric acid or other sulfonating agents.
Industrial Production: Industrial production methods typically involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions occur at the sulfonate group.
Reduction: Reduction of the benzothiazolium ring may yield reduced derivatives.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles (e.g., hydroxide, amines) in basic conditions.
Reduction: Reducing agents (e.g., sodium borohydride).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: It may exhibit biological activity due to its aromatic and charged nature.
Medicine: Potential pharmaceutical applications, although further research is needed.
Industry: Used in dye synthesis and other chemical processes.
Mechanism of Action
The exact mechanism of action remains an area of study. It likely interacts with cellular components, affecting biochemical pathways. Further research is essential to elucidate its specific targets.
Comparison with Similar Compounds
While there are related benzothiazolium salts, the unique combination of methoxy groups, sulfonate, and methyl substituents sets 3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate apart.
Similar Compounds:Benzothiazolium salts: Other derivatives with varying substituents.
Sulfonated compounds: Similar sulfonate-containing molecules.
Properties
Molecular Formula |
C13H18NO5S2+ |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C13H17NO5S2/c1-9-14(5-4-6-21(15,16)17)10-7-11(18-2)12(19-3)8-13(10)20-9/h7-8H,4-6H2,1-3H3/p+1 |
InChI Key |
FZYBQTUSQBICMA-UHFFFAOYSA-O |
Canonical SMILES |
CC1=[N+](C2=CC(=C(C=C2S1)OC)OC)CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)

![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)


![3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B11996659.png)

![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)



![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11996704.png)
